1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)pyridin-2-YL)cyclopropane-1-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring, leading to different reactivity and applications.
1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3N3 |
---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-1-4-14-7(15-6)8(5-13)2-3-8/h1,4H,2-3H2 |
InChI Key |
JGWMXJVWSMQMCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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